molecular formula C5H6BrNOS B13459537 4-Bromo-3-ethoxy-1,2-thiazole

4-Bromo-3-ethoxy-1,2-thiazole

Cat. No.: B13459537
M. Wt: 208.08 g/mol
InChI Key: OQSVDQIHKHUCFN-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-1,2-thiazole is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxy-1,2-thiazole typically involves the reaction of 3-ethoxy-1,2-thiazole with bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid or chloroform, to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethoxy-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-1,2-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cytotoxicity .

Comparison with Similar Compounds

  • 4-Bromo-2-ethoxy-1,3-thiazole
  • 4-(4-Bromophenyl)-thiazol-2-amine
  • Sulfathiazole
  • Ritonavir
  • Abafungin
  • Tiazofurin

Comparison: 4-Bromo-3-ethoxy-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazoles, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

4-bromo-3-ethoxy-1,2-thiazole

InChI

InChI=1S/C5H6BrNOS/c1-2-8-5-4(6)3-9-7-5/h3H,2H2,1H3

InChI Key

OQSVDQIHKHUCFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NSC=C1Br

Origin of Product

United States

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